PPDA is a subtype-selective NMDA receptor antagonist that preferentially binds to NR2C/NR2D-containing receptors.
(2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid
CAS No.: 684283-16-7
Cat. No.: VC0540053
Molecular Formula: C21H18N2O5
Molecular Weight: 378.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 684283-16-7 |
|---|---|
| Molecular Formula | C21H18N2O5 |
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | (2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-7-8-16-13(11-14)6-5-12-3-1-2-4-15(12)16/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)/t17-,18+/m1/s1 |
| Standard InChI Key | IWWXIZOMXGOTPP-MSOLQXFVSA-N |
| Isomeric SMILES | C1CN([C@@H]([C@@H](N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |
| SMILES | C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |
| Canonical SMILES | C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |
| Appearance | Solid powder |
Introduction
(2S,3R)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid is a complex organic compound featuring a piperazine core substituted with a phenanthren-2-ylcarbonyl group and two carboxylic acid functionalities at the 2 and 3 positions of the piperazine ring. This unique structure positions it as a potential candidate for various biological applications due to its ability to interact with biological targets.
Synthesis and Modifications
The synthesis of (2S,3R)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid can be approached through several methods, typically involving the condensation of phenanthrene-2-carboxylic acid with piperazine-2,3-dicarboxylic acid. Modifications to enhance its efficacy in biological systems are crucial and often involve altering the functional groups attached to the piperazine core.
Role as a NMDA Receptor Antagonist:
-
(2S,3R)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid acts as an antagonist to NMDA receptors, which are critical for synaptic plasticity and memory formation. Its enantiomer, (2R,3S)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid, also exhibits similar biological activity .
Interaction Studies:
-
Interaction studies are essential to understand how this compound interacts with biological targets. These studies typically involve assessing its binding affinity and specificity to various receptors.
Comparison with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Piperazine | Simple piperazine ring | Basic structure without additional functional groups |
| Phenanthrene Derivatives | Aromatic rings with various substituents | Known for their antioxidant properties |
| Dicarboxylic Acids | Two carboxylic acid groups | Commonly used in pharmaceuticals but lack piperazine structure |
| (2S,3R)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid | Piperazine core with phenanthrene and dual carboxylic acid functionalities | Potential for enhanced biological activity due to its complex structure |
Research Findings and Future Directions
While there is significant potential for (2S,3R)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid in biological applications, further research is needed to fully understand its mechanism of action and to explore its therapeutic potential. This includes detailed studies on its pharmacokinetics, toxicity, and efficacy in various disease models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume